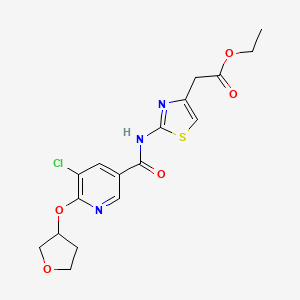
Ethyl 2-(2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not detailed in the accessed resources. Thiazole compounds, in general, can undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the accessed resources. Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Environmentally Benign Oxidation System
A TEMPO-catalyzed alcohol oxidation system was developed using an environmentally friendly organic solvent, ethyl acetate, showcasing a method that could potentially be applied to similar compounds for efficient oxidation of alcohols to carbonyl compounds with high yields. This system tolerates various heteroaromatic rings and C=C bonds under mild conditions, demonstrating a versatile approach for modifying compounds with complex structures like Ethyl 2-(2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate (Li & Zhang, 2009).
One-Pot Synthesis Approach
Efficient one-pot synthesis methods have been developed for related compounds, indicating that similar strategies could be employed for the synthesis of Ethyl 2-(2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate. These methods involve reactions under reflux conditions, which could be adapted for the synthesis or modification of the compound , highlighting the potential for streamlined synthetic routes (Reddy & Krupadanam, 2010).
Biological Activities and Applications
Glucosidase Inhibition Studies
Molecular docking and glucosidase inhibition studies on novel N-arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates have shown significant biological activities. These compounds, including structures related to Ethyl 2-(2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate, exhibited high percentage inhibition towards α-glucosidase and β-glucosidase enzymes. This suggests potential applications in the development of treatments for diseases like diabetes, where glucosidase inhibitors play a crucial role (Babar et al., 2017).
Antimicrobial Activities
Research on the synthesis of thiazoles and their fused derivatives, including compounds structurally related to Ethyl 2-(2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate, has demonstrated significant antimicrobial activities. These studies provide a foundation for further investigation into the antimicrobial potential of Ethyl 2-(2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate, suggesting its potential use in developing new antimicrobial agents (Wardkhan et al., 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[2-[[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5S/c1-2-25-14(22)6-11-9-27-17(20-11)21-15(23)10-5-13(18)16(19-7-10)26-12-3-4-24-8-12/h5,7,9,12H,2-4,6,8H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBKWXAFEAPEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![furan-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2946597.png)

![tert-butyl [3-oxo-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B2946599.png)
![4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2946600.png)

![5H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B2946602.png)


![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2946610.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide](/img/structure/B2946613.png)
![13-Ethyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2946614.png)
![methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2946617.png)
![4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2946619.png)
